molecular formula C9H12O6 B1262535 cis-Trihomoaconitic acid

cis-Trihomoaconitic acid

Cat. No. B1262535
M. Wt: 216.19 g/mol
InChI Key: NGULBISQWGMRGK-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-trihomoaconitic acid is a tricarboxylic acid that consists of hex-1-ene having three carboxy groups located at positions 1, 2 and 6 (the Z-geoisomer). It is a conjugate acid of a cis-trihomoaconitate(3-).

Scientific Research Applications

Renewable Unsaturated Polyesters from Muconic Acid

Muconic acid, closely related to cis-Trihomoaconitic acid, has been incorporated into polyesters using a series of polymers like poly(ethylene succinate) and poly(butylene succinate). This incorporation leads to polymers with altered thermal properties, demonstrating the utility of muconic acid in modifying the properties of polymeric materials (Rorrer et al., 2016).

Bio-based Nylon Production

cis,cis-Muconic acid, through a series of biological and chemical transformations, can be converted into adipic acid. This process is significant in the manufacturing of nylon-6,6, a major industrial application, showing the potential of muconic acid derivatives in sustainable production of commercial polymers (Vardon et al., 2016).

Microbial Production Strategies

Recent advances in microbial production of cis,cis-Muconic acid (MA) highlight its role as a valuable chemical used in polymers and drugs. The paper discusses the engineering of metabolic pathways in microorganisms to enhance the yield of microbial MA production, emphasizing its potential as a bio-based chemical (Choi et al., 2020).

Coculture Engineering for Muconic Acid Production

Engineering microbial cocultures has been explored for the production of muconic acid from glycerol. This study demonstrates the viability of using coculture systems for converting single carbon sources to value-added products like muconic acid, indicating the potential of such systems in industrial biotechnology (Zhang et al., 2015).

Metabolic Engineering for Muconic Acid and its Precursors

The paper discusses the creation of a novel microbial platform for the production of MA and its precursor salicylic acid, demonstrating the feasibility of bio-based production of these valuable chemicals (Lin et al., 2014).

Reactive Extraction of cis,cis-Muconic Acid

The study explores the reactive extraction of cis,cis-Muconic acid from aqueous solutions, an important step in the recovery of carboxylic acids used in biodegradable polymers, agrochemicals, and food industry. This research provides insights into the effective recovery methods for such bio-based acids (Demir et al., 2021).

properties

Product Name

cis-Trihomoaconitic acid

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(Z)-hex-1-ene-1,2,6-tricarboxylic acid

InChI

InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/b6-5-

InChI Key

NGULBISQWGMRGK-WAYWQWQTSA-N

Isomeric SMILES

C(CCC(=O)O)C/C(=C/C(=O)O)/C(=O)O

Canonical SMILES

C(CCC(=O)O)CC(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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